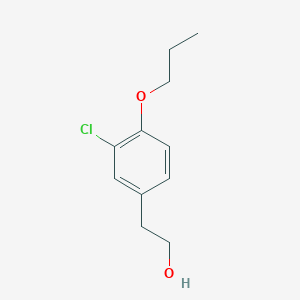
3-Chloro-4-n-propoxyphenethyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-n-propoxyphenethyl alcohol is an organic compound characterized by the presence of a chloro group, a propoxy group, and a phenethyl alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-n-propoxyphenethyl alcohol can be achieved through several methods:
Hydrolysis of Halides: Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to yield alcohols.
Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration involves the addition of sulfuric acid followed by hydrolysis.
Grignard Synthesis: This method involves the reaction of Grignard reagents with suitable carbonyl compounds to produce primary, secondary, or tertiary alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
化学反应分析
Types of Reactions
3-Chloro-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenethyl alcohol derivatives.
科学研究应用
3-Chloro-4-n-propoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3-Chloro-4-methoxyphenethyl alcohol
- 3-Chloro-4-ethoxyphenethyl alcohol
- 3-Chloro-4-butoxyphenethyl alcohol
Uniqueness
3-Chloro-4-n-propoxyphenethyl alcohol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
3-Chloro-4-n-propoxyphenethyl alcohol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H15ClO2
- Molecular Weight : 230.7 g/mol
- IUPAC Name : 3-chloro-4-(propoxy)phenethyl alcohol
The presence of the chlorine atom and the propoxy group in its structure contributes to its unique biological properties.
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors. Its structural similarity to other phenethylamines suggests potential activity at adrenergic and dopaminergic receptors, although specific binding affinities have not been extensively documented.
Biological Effects
- Antimicrobial Activity : Some studies suggest that phenethyl alcohol derivatives exhibit antimicrobial properties. For example, phenethyl alcohol has been shown to possess antibacterial effects against certain pathogens, which may extend to its chloro and propoxy derivatives.
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration. This could imply potential applications for this compound in treating neurodegenerative diseases.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of various phenethyl alcohol derivatives, including chlorinated versions. The results indicated that chlorinated compounds exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study highlighted the significance of halogen substitution in improving bioactivity .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 32 µg/mL |
| Phenethyl alcohol | 64 µg/mL |
Study 2: Neuroprotective Effects
In a neuroprotective study, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The results showed that these compounds could significantly reduce cell death in vitro, suggesting a potential mechanism for neuroprotection .
属性
IUPAC Name |
2-(3-chloro-4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8,13H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBKWLVNNSNUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













